"1,6-Naphthyridin-4-amine hydrochloride chemical properties and structure"
"1,6-Naphthyridin-4-amine hydrochloride chemical properties and structure"
An In-Depth Technical Guide to 1,6-Naphthyridin-4-amine Hydrochloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1,6-Naphthyridin-4-amine hydrochloride, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The 1,6-naphthyridine scaffold is a recognized privileged structure, with derivatives demonstrating a wide range of biological activities, including kinase inhibition and antiviral effects. This document details the chemical structure, physicochemical properties, and spectroscopic signature of the title compound. Furthermore, it presents detailed, field-proven protocols for its synthesis, purification, and analytical characterization. While specific biological data for the unsubstituted 1,6-Naphthyridin-4-amine is limited, this guide synthesizes the extensive research on its derivatives to discuss its potential mechanisms of action and therapeutic applications. Safety, handling, and storage recommendations are also provided to ensure its effective and safe use in a research setting.
Introduction
The 1,6-naphthyridine core is a bicyclic heteroaromatic system that has garnered substantial attention in medicinal chemistry.[1] Its rigid structure and the specific arrangement of its nitrogen atoms make it an excellent scaffold for developing ligands that can interact with a variety of biological targets with high affinity and specificity.[2] Derivatives of this scaffold have shown a remarkable diversity of bioactivities, including the inhibition of critical enzymes like monoamine oxidase B (MAO B), phosphodiesterase 5 (PDE5), Bruton's tyrosine kinase (BTK), and topoisomerase I (Topo I).[3][4]
The 4-amino substitution pattern is particularly crucial as it serves as a key pharmacophoric element in many active compounds, often acting as a hydrogen bond donor to engage with target proteins. The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of the parent amine, facilitating its use in biological assays and formulation studies. This guide serves as a foundational resource for researchers, providing the necessary chemical and procedural information to effectively synthesize, characterize, and evaluate 1,6-Naphthyridin-4-amine hydrochloride as a building block or a candidate molecule in drug discovery programs.
Chemical Structure and Properties
Molecular Structure
The core of 1,6-Naphthyridin-4-amine consists of two fused pyridine rings with an amino group substituted at the C4 position. The hydrochloride salt is formed by the protonation of one of the basic ring nitrogens or the exocyclic amine.
Caption: Chemical structure of 1,6-Naphthyridin-4-amine Hydrochloride.
Structural Identifiers for 1,6-Naphthyridin-4-amine (Free Base)
| Identifier | Value |
| Molecular Formula | C₈H₇N₃ |
| Molecular Weight | 145.16 g/mol [5] |
| IUPAC Name | 1,6-Naphthyridin-4-amine |
| SMILES | C1=CC2=C(C=N1)C(=CN=C2)N |
| InChI Key | (Generated from structure) |
| CAS Number | Not assigned in major databases. |
Physicochemical Properties
Specific experimental data for 1,6-Naphthyridin-4-amine hydrochloride is not widely published. The following table includes predicted values and data from the closely related isomer, 1,5-Naphthyridin-4-amine, for comparison. The hydrochloride salt is expected to have significantly higher aqueous solubility than the free base.
| Property | Value / Predicted Value | Source / Comment |
| Appearance | Expected to be a crystalline solid, off-white to yellow. | General observation for similar compounds. |
| Melting Point | >200 °C (decomposes) | Typical for heterocyclic amine salts. |
| pKa | (Predicted) ~5-6 | Prediction based on pyridine and aniline moieties. |
| Solubility | Soluble in water, DMSO, methanol. | Expected for a hydrochloride salt. |
| XLogP3 (Free Base) | 1.3 | Predicted value for 1,5-isomer[5] |
Spectroscopic and Analytical Characterization
Authenticating the structure and purity of the synthesized compound is critical. The following sections describe the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum is expected to show distinct signals in the aromatic region. Based on related structures, the aromatic protons should appear between 7.30 and 8.80 ppm.[6] The two protons of the primary amine (-NH₂) may appear as a broad singlet or two separate singlets, typically between 5.0 and 7.0 ppm, which would disappear upon D₂O exchange.[6] Protons adjacent to the ring nitrogens will be the most deshielded and appear furthest downfield.
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¹³C NMR: The spectrum will show eight distinct signals for the carbon atoms. Aromatic carbons typically resonate between 110 and 160 ppm. The carbon atom attached to the amino group (C4) would be significantly shielded compared to other carbons in the ring system.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a strong protonated molecular ion [M+H]⁺ at m/z 146.1. This corresponds to the molecular weight of the free base (145.16 g/mol ) plus a proton. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve the loss of neutral molecules like HCN (m/z 27) or NH₃ (m/z 17).
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
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N-H Stretching: A primary amine typically shows two characteristic bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹.
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Aromatic C-H Stretching: Signals will appear just above 3000 cm⁻¹.
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C=N and C=C Stretching: Strong absorptions from the naphthyridine ring system are expected in the 1500-1650 cm⁻¹ region.
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N-H Bending: A bending vibration for the primary amine should be visible around 1600 cm⁻¹.
Synthesis and Purification
The synthesis of 1,6-Naphthyridin-4-amine can be achieved through several established routes for related heterocycles. A robust and scalable method involves an acid-mediated cyclization.[4][7]
Rationale for Synthetic Strategy
The chosen strategy is a Friedel-Crafts-type intramolecular cycloaromatisation.[4] This approach is advantageous because it utilizes readily available starting materials and strong acids like trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄) can effectively mediate the ring closure under mild conditions, often leading to high yields.[7][8] The cyano group of a nicotinonitrile precursor acts as a one-carbon synthon to form the second ring.[8]
Caption: General workflow for the synthesis of 1,6-Naphthyridin-4-amine HCl.
Detailed Synthesis Protocol
Step 1: Synthesis of 1,6-Naphthyridin-4-amine (Free Base)
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Materials: 4-(Arylamino)nicotinonitrile precursor, concentrated sulfuric acid (98%).
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1.0 equivalent of the 4-(arylamino)nicotinonitrile precursor.
-
Carefully add 10-20 volumes of concentrated H₂SO₄ at 0 °C (ice bath).
-
Allow the mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Basify the resulting aqueous solution to pH 8-9 using a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the crude free base.
-
Step 2: Conversion to Hydrochloride Salt
-
Materials: Crude 1,6-Naphthyridin-4-amine, Methanol, Diethyl Ether, 2M HCl in Diethyl Ether.
-
Procedure:
-
Dissolve the crude free base in a minimal amount of methanol.
-
Add diethyl ether until the solution becomes slightly turbid.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.
-
A precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1,6-Naphthyridin-4-amine hydrochloride.
-
Purification Protocol
Recrystallization is the preferred method for purifying the final hydrochloride salt. A suitable solvent system, such as methanol/diethyl ether or ethanol/water, should be chosen. The process involves dissolving the compound in a minimum of the hot solvent and allowing it to cool slowly to form high-purity crystals.
Biological Activity and Mechanism of Action
While specific bioactivity data for the parent 1,6-Naphthyridin-4-amine is not extensively documented, the scaffold is a cornerstone in the development of potent kinase inhibitors.
-
Kinase Inhibition: Many derivatives of 1,6-naphthyridine are potent inhibitors of various protein kinases. For example, substituted 1,6-naphthyridin-2(1H)-ones have been developed as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[9] Other derivatives have been identified as c-Met kinase inhibitors.[10] The 4-amino group often plays a critical role by forming a key hydrogen bond interaction within the ATP-binding pocket of the kinase.
-
Antiviral Activity: The broader naphthyridine class has shown promise as antiviral agents. Certain derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[11]
-
Other Activities: The scaffold is versatile, with various analogs showing activity as antineoplastic, antimicrobial, and α-adrenoreceptor antagonistic agents.[6]
Caption: Putative mechanism of action via kinase inhibition.
Safety, Handling, and Storage
No specific GHS hazard data is available for 1,6-Naphthyridin-4-amine hydrochloride. However, based on the data for its isomer, 1,5-Naphthyridin-4-amine, the following precautions should be taken as a minimum.[5]
-
Hazards:
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It is hygroscopic and should be protected from moisture.
Conclusion
1,6-Naphthyridin-4-amine hydrochloride is a valuable heterocyclic compound with significant potential in drug discovery and development. Its chemical properties, particularly the enhanced solubility of the hydrochloride salt, make it suitable for biological screening. While direct biological data is sparse, the well-established importance of the 1,6-naphthyridine scaffold, especially in kinase inhibition, strongly suggests that this compound could serve as a crucial intermediate or a starting point for the design of novel therapeutics. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this promising molecule.
References
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(2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available from: [Link]
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PubMed. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. National Library of Medicine. Available from: [Link]
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